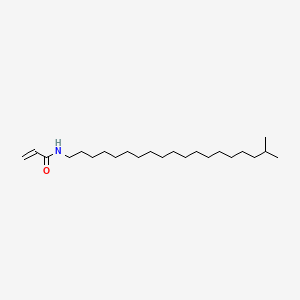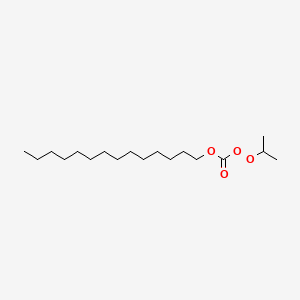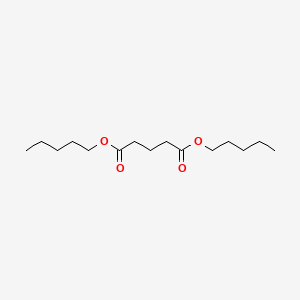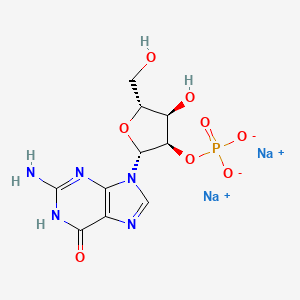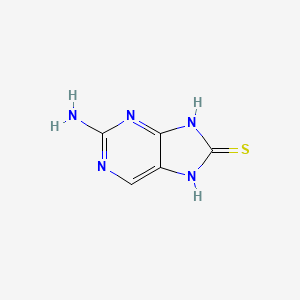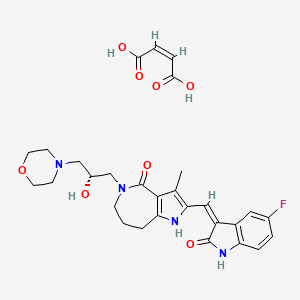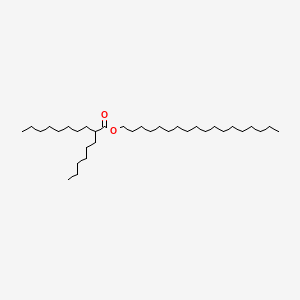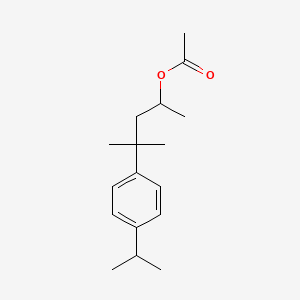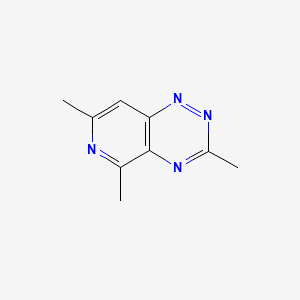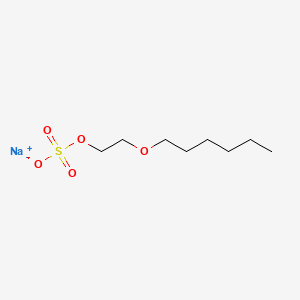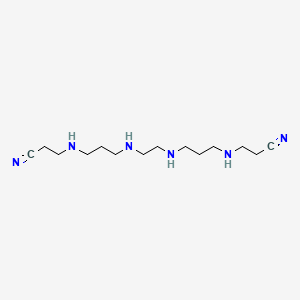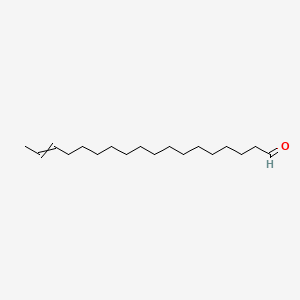
Octadec-16-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Octadecenal is an organic compound with the molecular formula C18H34O It is an unsaturated aldehyde, specifically an alkenal, characterized by a long carbon chain with a double bond and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
16-Octadecenal can be synthesized through various methods, including:
Oxidation of 16-Octadecenol: This method involves the oxidation of 16-Octadecenol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions.
Hydroformylation of 1-Hexadecene: This process involves the hydroformylation of 1-Hexadecene using a rhodium catalyst to introduce a formyl group, followed by hydrogenation to yield 16-Octadecenal.
Industrial Production Methods
In industrial settings, 16-Octadecenal is typically produced through the hydroformylation of long-chain alkenes, followed by selective oxidation. The process involves:
Hydroformylation: Using a rhodium or cobalt catalyst, 1-Hexadecene undergoes hydroformylation to form 16-Octadecenal.
Oxidation: The intermediate product is then oxidized using mild oxidizing agents to yield the desired aldehyde.
Análisis De Reacciones Químicas
Types of Reactions
16-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 16-Octadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 16-Octadecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 16-Octadecenol.
Addition Reactions: The double bond in 16-Octadecenal can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Bromine (Br2), hydrogen chloride (HCl)
Major Products
Oxidation: 16-Octadecanoic acid
Reduction: 16-Octadecenol
Addition: Dibromo derivatives, haloalkanes
Aplicaciones Científicas De Investigación
16-Octadecenal has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the production of long-chain aldehydes and alcohols.
Biology: Studied for its role in pheromone signaling in insects. It is a component of the sex pheromones in certain moth species.
Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Industry: Utilized in the fragrance industry due to its pleasant odor. It is also used in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 16-Octadecenal involves its interaction with specific molecular targets and pathways:
Pheromone Signaling: In insects, 16-Octadecenal acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating.
Antimicrobial Activity: The aldehyde group in 16-Octadecenal can react with microbial cell components, leading to disruption of cell membranes and inhibition of microbial growth.
Comparación Con Compuestos Similares
16-Octadecenal can be compared with other similar compounds, such as:
16-Octadecanal: A saturated aldehyde with no double bonds. It is less reactive in addition reactions compared to 16-Octadecenal.
9-Octadecenal: An unsaturated aldehyde with the double bond at the 9th position. It has different reactivity and applications compared to 16-Octadecenal.
Hexadecanal: A shorter-chain aldehyde with 16 carbon atoms. It has different physical properties and reactivity.
Conclusion
16-Octadecenal is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important compound for scientific research and industrial applications.
Propiedades
Número CAS |
56554-87-1 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
octadec-16-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-3,18H,4-17H2,1H3 |
Clave InChI |
WTQUVMLIINDJCS-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C/CCCCCCCCCCCCCCC=O |
SMILES canónico |
CC=CCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
